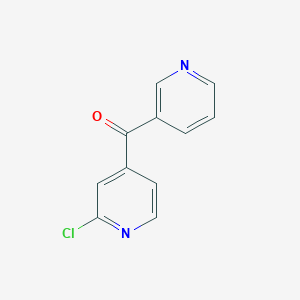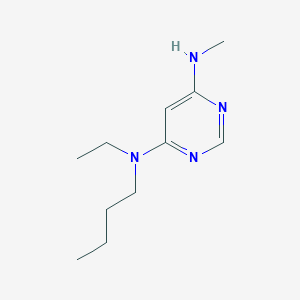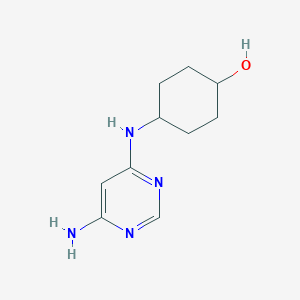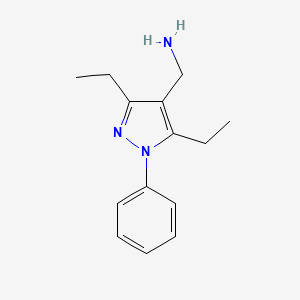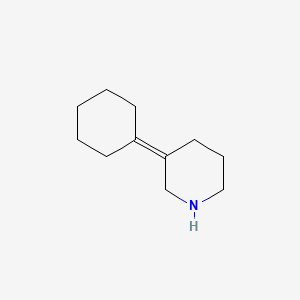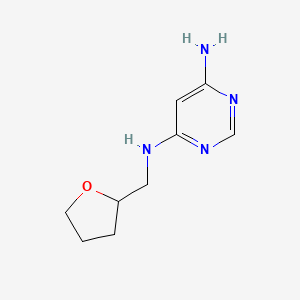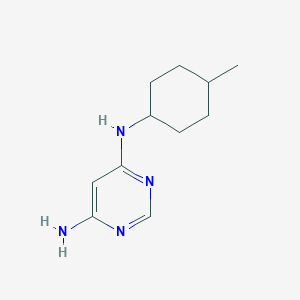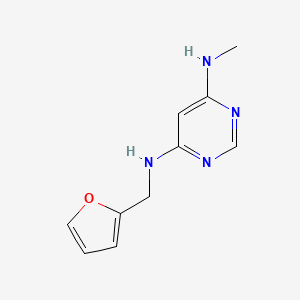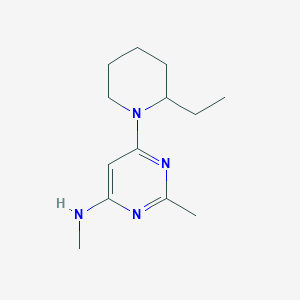![molecular formula C10H18N4 B1493046 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2091582-29-3](/img/structure/B1493046.png)
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
The compound “2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” belongs to a class of organic compounds known as pyrazines and pyrazoles. These are polycyclic compounds containing a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the starting materials and the specific substitutions on the pyrazine and pyrazole rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine and pyrazole rings, along with an ethyl group and an amine group. The exact structure would depend on the positions of these substitutions on the rings .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present. The amine group could undergo reactions like alkylation, acylation, or condensation. The pyrazine and pyrazole rings might undergo electrophilic or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups and the overall molecular structure .Scientific Research Applications
Antibacterial and Antifungal Activity
Pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting their potential application in developing new antimicrobial agents (Hassan, 2013).
Novel Synthesis Methods
Efficient synthesis methods for pyrazolo[3,4-b]pyridine products have been developed through condensation of pyrazole-5-amine derivatives with activated carbonyl groups, demonstrating applications in creating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Chelating Agents
New pyrazole-containing chelating agents have been synthesized, indicating their potential utility in coordinating metals for various industrial and research purposes (Driessen, 2010).
Hydrogel Modification
Amine compounds have been used to modify poly vinyl alcohol/acrylic acid hydrogels, which are then evaluated for their antibacterial and antifungal activities. Such modifications enhance the hydrogels' thermal stability and biological activity, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Anticancer Properties
Derivatives of pyrazolo[1,5-a]pyrazin have shown inhibitory effects on the growth of A549 lung cancer cells, highlighting their potential as leads in anticancer drug development (Xie et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEROOQHLXRNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




